molecular formula C11H10FN3O2S B11769630 4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

Cat. No.: B11769630
M. Wt: 267.28 g/mol
InChI Key: OLKSRZBVMUVBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a fluorophenyl group and a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrimidine ring.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction, where a sulfonyl chloride reacts with the pyrimidine ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.

    4-(3-Fluorophenyl)-5-(methylthio)pyrimidin-2-amine: This compound has a methylthio group instead of a methylsulfonyl group.

Uniqueness

4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the methylsulfonyl group contributes to its solubility and potential biological activity.

Properties

Molecular Formula

C11H10FN3O2S

Molecular Weight

267.28 g/mol

IUPAC Name

4-(3-fluorophenyl)-5-methylsulfonylpyrimidin-2-amine

InChI

InChI=1S/C11H10FN3O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14,15)

InChI Key

OLKSRZBVMUVBDQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.